molecular formula C7H5N3O2S B1527268 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1247644-96-7

1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1527268
CAS RN: 1247644-96-7
M. Wt: 195.2 g/mol
InChI Key: PAGGVGIISKTUBZ-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a core structural motif present in a wide range of natural products and have a wide range of medicinal and biological properties .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with certain compounds . The structures of the newly synthesized compounds are usually confirmed through elemental analysis, spectral data, and alternative synthetic routes .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical structure of thiazole derivatives can be confirmed by IR, NMR: 1H, 13C, COSY, HSQC and SALDI-MS spectral data .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, the reaction of hydrazonoyl halides with certain compounds can yield different thiazole derivatives .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Safety and Hazards

Thiazole derivatives can be harmful if swallowed and may cause severe skin burns and eye damage . They may also cause respiratory irritation . It’s important to handle these compounds with care, using protective equipment and working in a well-ventilated area .

Future Directions

Thiazole derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore new synthesis methods, biological activities, and potential applications of these compounds.

properties

IUPAC Name

1-(1,3-thiazol-2-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-6(12)5-3-9-10(4-5)7-8-1-2-13-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGGVGIISKTUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

CAS RN

1247644-96-7
Record name 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
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1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
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1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
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1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
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1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

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